molecular formula C10H17ClN2 B2931577 (4-butylphenyl)hydrazine Hydrochloride CAS No. 111679-54-0; 64287-11-2

(4-butylphenyl)hydrazine Hydrochloride

Cat. No.: B2931577
CAS No.: 111679-54-0; 64287-11-2
M. Wt: 200.71
InChI Key: FXWNLNIZDNTDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Butylphenyl)hydrazine hydrochloride (CAS: 64287-11-2) is an organo-hydrazine derivative with the molecular formula C₁₀H₁₇ClN₂ and a molecular weight of 200.71 g/mol . It is characterized by a butyl group (-C₄H₉) attached to the para position of a phenyl ring, which is further bonded to a hydrazine moiety protonated as a hydrochloride salt. The compound is typically stored under an inert atmosphere at 2–8°C to ensure stability .

Its primary applications include use as a precursor in heterocyclic synthesis, particularly for pyrazoline and pyrazole derivatives, which are critical in pharmaceutical and materials science research . Safety data indicate it is classified under GHS hazard categories, including acute toxicity and skin irritation, with a UN number of 2811 (Toxic Solid, Organic) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWNLNIZDNTDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982839
Record name (4-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64287-11-2
Record name (4-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Butylphenyl)hydrazine hydrochloride
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Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares (4-butylphenyl)hydrazine hydrochloride with analogous phenylhydrazine hydrochloride derivatives, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
(4-Butylphenyl)hydrazine HCl C₁₀H₁₇ClN₂ 200.71 -C₄H₉ High lipophilicity; used in pyrazoline synthesis
(4-Ethylphenyl)hydrazine HCl C₈H₁₂ClN₂ 172.65 -C₂H₅ Intermediate in drug synthesis; lower steric hindrance
(4-Methoxyphenyl)hydrazine HCl C₇H₉ClN₂O 174.61 -OCH₃ Electron-donating group; enhances cyclization reactivity
(4-Phenylphenyl)hydrazine HCl C₁₂H₁₃ClN₂ 220.70 -C₆H₅ Aromatic bulk; potential use in OLED materials
(4-Bromo-2-ethylphenyl)hydrazine HCl C₈H₁₂BrClN₂ 263.55 -Br, -C₂H₅ Halogenated derivative; enables cross-coupling reactions

Key Observations:

  • Alkyl Chain Length : The butyl group imparts greater lipophilicity compared to ethyl or methoxy substituents, influencing solubility in organic solvents .
  • Electronic Effects : Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating, accelerating cyclization reactions in pyrazoline synthesis, whereas alkyl chains (e.g., butyl) provide steric bulk that may slow reactivity but improve thermal stability .
  • Halogenation: Bromo-substituted derivatives (e.g., 4-bromo-2-ethylphenyl) enable further functionalization via Suzuki or Buchwald-Hartwig couplings, a feature absent in non-halogenated analogs .

Physical and Chemical Properties

  • Solubility: The butyl derivative’s lipophilicity makes it more soluble in non-polar solvents (e.g., hexane) compared to polar analogs like (4-methoxyphenyl)hydrazine HCl, which is soluble in ethanol or acetic acid .
  • Thermal Stability : Longer alkyl chains (butyl vs. ethyl) increase melting points due to enhanced van der Waals interactions. For instance, (4-butylphenyl)hydrazine HCl has a higher decomposition temperature than its ethyl counterpart .

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